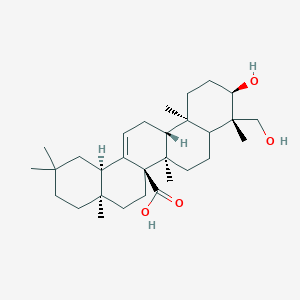
3-Benzyl-5-methoxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-methoxychromen-2-one is a chemical compound known for its unique structure and potential applications in various scientific fields. It is a derivative of chromen-2-one, featuring a benzyl group at the third position and a methoxy group at the fifth position. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-methoxychromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-benzylchromen-2-one with methoxy reagents in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-5-methoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
3-Benzyl-5-methoxychromen-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Benzyl-5-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors, such as cannabinoid receptors, and modulate their activity. This interaction can lead to various biological effects, including changes in cellular signaling and gene expression .
Comparison with Similar Compounds
- 3-Benzyl-5-methyleneoxazolidin-2-one
- 3-Benzyl-5-(chloromethyl)oxazolidin-2-one
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Comparison: Compared to these similar compounds, 3-Benzyl-5-methoxychromen-2-one stands out due to its unique methoxy group, which can influence its reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C17H14O3 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-benzyl-5-methoxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-19-15-8-5-9-16-14(15)11-13(17(18)20-16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 |
InChI Key |
XJSXZFXFKVCTQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C(=O)O2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Benzylmethylamino)butoxy]xanthen-9-one](/img/structure/B10842774.png)


![3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol](/img/structure/B10842813.png)



![3-[7-(Benzylmethylamino)-heptyloxy]xanthen-9-one](/img/structure/B10842834.png)
![3-[8-(Benzylmethylamino)octyloxy]xanthen-9-one](/img/structure/B10842840.png)
![3-[6-(Benzylmethylamino)hexyloxy]xanthen-9-one](/img/structure/B10842841.png)


![3-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842856.png)
![3-{3-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842863.png)
